molecular formula C16H16O2 B1612964 9-(Methoxymethyl)-9H-fluorene-9-methanol CAS No. 697737-74-9

9-(Methoxymethyl)-9H-fluorene-9-methanol

Cat. No. B1612964
M. Wt: 240.3 g/mol
InChI Key: DCEGTWHQTPNCIY-UHFFFAOYSA-N
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Description

9-(Methoxymethyl)-9H-fluorene-9-methanol, also known as 9,9-Bis(methoxymethyl)-9H-fluorene, is a compound of increasing significance, predominantly known for its versatile applications in the field of organic chemistry and material science . It has a molecular weight of 254.33 .


Synthesis Analysis

The synthesis of 9,9-Bis(methoxymethyl)-9H-fluorene involves three main steps . The first step involves the reaction of fluorene with potassium ethanol and ethyl formate . The second step involves the reaction of the crude product from the first step with sodium boron ammoniate . The final step involves the reaction of 9,9-fluorene dimethyl alcohol with trimethyl phosphonate and ferrous trifluoromesylate .


Molecular Structure Analysis

The molecular structure of 9,9-Bis(methoxymethyl)-9H-fluorene plays a critical role in its reactivity and interaction with other substances . Its planar structure, typical of aromatic compounds, facilitates π-π interactions, making it an ideal candidate for certain types of organic reactions .


Chemical Reactions Analysis

In terms of reactivity, 9,9-Bis(methoxymethyl)-9H-fluorene exhibits stability under standard conditions but can participate in a variety of chemical reactions . Its reactivity is significantly influenced by the presence of the methoxymethyl groups, which can transform specific conditions, thereby altering the compound’s reactivity profile .


Physical And Chemical Properties Analysis

9,9-Bis(methoxymethyl)-9H-fluorene is distinguished by its solid state at room temperature . Its melting and boiling points are indicative of strong intermolecular forces, typical of aromatic compounds . Its solubility profile includes good solubility in common organic solvents, which is crucial for its applications in solution-based processes .

Safety And Hazards

The safety data sheet for 9,9-Bis(methoxymethyl)-9H-fluorene indicates that it is harmful if swallowed and causes skin and eye irritation . It is also harmful to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

[9-(methoxymethyl)fluoren-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-18-11-16(10-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEGTWHQTPNCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(C2=CC=CC=C2C3=CC=CC=C31)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627208
Record name [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(Methoxymethyl)-9H-fluorene-9-methanol

CAS RN

697737-74-9
Record name [9-(Methoxymethyl)-9H-fluoren-9-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen atmosphere and water-free conditions, to a reactor were added in succession 80 ml of THF, 22.6 g of 9,9-bis(hydroxymethyl)fluorene and 57 g of methyl iodide. After the reaction mixture was admixed homogeneously by stirring, 4.6 g of 52% NaH in mineral oil was added batch-wise over 2 hours at room temperature. Upon completing the addition, the reaction mixture was stirred for further 2 hours. The unreacted methyl iodide was recovered by distillation. The remainder was diluted with 100 ml of water, and extracted twice using 100 ml of diethyl ether for each time. The combined diethyl ether extract was dried over anhydrous sodium sulfate. After drying, the ether solution was evaporated to dryness to give 22.8 g of crude. The crude was purified through column chromatography to give 14.9 g of 9-methoxymethyl-9-hydroxymethyl-fluorene (yield 62%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere and anhydrous condition, to a reactor were added in succession 80 ml of tetrahydrofuran, 22.6 g (0.1 mol) of 9,9-bis(hydroxymethyl)fluorene and 57 g (0.4 mol) of iodomethane. After the reaction mixture was admixed homogeneously by stirring, 4.6 g of 52% NaH in mineral oil (0.1 mol) was added batch-wise over 2 hours at room temperature, Upon completing the addition, the reaction mixture was stirred for further 2 hours. The unreacted iodomethane was recovered by distillation. The remainder was diluted with 100 ml of water, and extracted twice using 100 ml of diethyl ether for each time. The combined diethyl ether extract was dried over anhydrous sodium sulfate. After drying, thee ether solution was evaporated to dry to give 22.8 g of crude. The crude was purified through column chromatography to give 14.9 g of 9-methoxymethyl-9-hydroxymethyl-fluorene (yield 62%).
Name
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-(Methoxymethyl)-9H-fluorene-9-methanol
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